molecular formula C8H11ClN2 B1519304 5-Butyl-2-chloropyrimidine CAS No. 847227-37-6

5-Butyl-2-chloropyrimidine

Cat. No.: B1519304
CAS No.: 847227-37-6
M. Wt: 170.64 g/mol
InChI Key: KLYDXQQVCFDVLW-UHFFFAOYSA-N
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Description

5-Butyl-2-chloropyrimidine is a chemical compound with the molecular formula C8H11ClN2 . It has an average mass of 170.639 Da and a monoisotopic mass of 170.061081 Da . It appears as a solid or crystalline solid .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a butyl group at the 5-position and a chlorine atom at the 2-position .


Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Additionally, pyrimidines can undergo nucleophilic aromatic substitution reactions, especially when starting from readily available halopyrimidines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 170.64 . It is a solid or crystalline solid in appearance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

OLEDs and Photophysical Properties

A study highlighted the synthesis of sky-blue-emitting Ir(III) phosphors assembled using pyrimidine chelates, showcasing the application of such chelates in creating high-performance OLEDs. The photophysical properties of these complexes were discussed, with a focus on their emission color and quantum yields, indicating their potential in OLED technology (Chang et al., 2013).

Material Science

Research into n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals demonstrated their application in spectroscopic, thermal, and dielectric studies. These studies highlight the potential of pyrimidine derivatives in materials science, particularly in developing materials with specific thermal and dielectric properties (Vyas et al., 2013).

Antioxidant Properties

Another study synthesized a series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exploring their antioxidant properties. The research found that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in medicinal chemistry and pharmacology (Rani et al., 2012).

Synthetic Chemistry

Research on the synthesis and structural characterization of 5-(2-haloethyl)pyrimidine derivatives provided insights into their potential use in synthetic chemistry. The study focused on the hydrogen-bonded chains in α-(1-Carbamyliminomethylene)-γ-butyrolactone, highlighting the versatility of pyrimidine derivatives in creating complex molecular structures (Gazivoda et al., 2008).

Safety and Hazards

While the specific safety data sheet for 5-Butyl-2-chloropyrimidine was not found in the search results, it’s important to handle all chemicals with care and follow standard safety procedures .

Future Directions

There is interest in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This suggests that 5-Butyl-2-chloropyrimidine could be a useful starting material for the synthesis of new pyrimidine derivatives in future research.

Properties

IUPAC Name

5-butyl-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDXQQVCFDVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654159
Record name 5-Butyl-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847227-37-6
Record name 5-Butyl-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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